Technical Guide: N-Propyl-3,3,3-D3-amine HCl
Technical Guide: N-Propyl-3,3,3-D3-amine HCl
Executive Summary
N-Propyl-3,3,3-D3-amine Hydrochloride (also known as 3,3,3-Trideuterio-1-propanamine HCl) is a stable, isotopically labeled primary amine. It serves as a critical tool in modern drug discovery, specifically within "Deuterium Switch" programs designed to optimize pharmacokinetics (PK) and as a Stable Isotope Labeled Internal Standard (SIL-IS) for quantitative bioanalysis (LC-MS/MS).
By substituting the metabolically vulnerable terminal methyl hydrogens with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to retard oxidative metabolism without altering the compound's binding affinity or physicochemical selectivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is the hydrochloride salt of propyl amine where the terminal methyl group is fully deuterated.
| Property | Specification |
| Chemical Name | N-Propyl-3,3,3-d3-amine hydrochloride |
| Systematic Name | 3,3,3-Trideuteriopropan-1-amine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 98.59 g/mol (Calculated based on D=2.014) |
| Unlabeled CAS | [556-53-6] (Reference for safety/transport only) |
| Isotopic Purity | Typically |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether |
| pKa | ~10.7 (Amine conjugate acid) |
Note on CAS: Specific CAS numbers for this isotopologue are often vendor-specific or unassigned. Researchers should reference the unlabeled parent CAS [556-53-6] for general safety data while consulting the specific Certificate of Analysis (CoA) for isotopic enrichment.
The Deuterium Advantage: Mechanistic Insight
The strategic value of N-Propyl-3,3,3-D3-amine lies in the Primary Kinetic Isotope Effect (KIE) .
The Metabolic Soft Spot
In many propyl-containing drugs (e.g., Pramipexole analogs, Chlorpropamide), the terminal methyl group (
The C-D Bond Strength
The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol
This ~2 kcal/mol difference increases the activation energy (
Figure 1: Comparative metabolic pathway showing the kinetic barrier introduced by deuteration at the terminal methyl group.
Synthesis & Manufacturing Protocol
Objective: Synthesize N-Propyl-3,3,3-d3-amine HCl with >98% isotopic purity. Method: Reduction of 3,3,3-Trideuteriopropionitrile.
Reagents[6][9]
-
Precursor: 3,3,3-Trideuteriopropionitrile (
) [Commercially available]. -
Reductant: Lithium Aluminum Hydride (
) or Borane-THF ( ). -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Salt Formation: HCl in Dioxane (4M).
Step-by-Step Workflow
-
Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Charging: Add
(1.5 equiv) suspended in anhydrous THF at 0°C. -
Addition: Dropwise add 3,3,3-Trideuteriopropionitrile (1.0 equiv) dissolved in THF. Critical: Control addition rate to manage exotherm.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Isolation: Filter the salts. Dry the filtrate over
. -
Salt Formation: Add 4M HCl in Dioxane dropwise to the filtrate. The white precipitate (N-Propyl-3,3,3-d3-amine HCl) forms immediately.
-
Purification: Recrystallize from Ethanol/Ether if necessary to remove trace ammonium salts.
Figure 2: Synthetic route via nitrile reduction ensuring retention of the deuterium label.
Analytical Applications (LC-MS/MS)
In bioanalysis, this compound is the "Gold Standard" Internal Standard (IS) for quantifying propylamine derivatives.
Why use D3?
-
Co-elution: The D3 analog is chemically identical to the analyte, meaning it co-elutes on C18 columns, experiencing the exact same matrix effects (ion suppression/enhancement).
-
Mass Separation: The +3 Da mass shift is sufficient to separate the IS signal from the analyte signal in a Triple Quadrupole Mass Spectrometer (MRM mode) without "cross-talk" (isotopic overlap).
Recommended MRM Transitions
When developing a method for a propyl-amine drug (M) and its IS (M+3):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| Analyte (Propyl) | Optimized | ||
| IS (Propyl-d3) | Optimized |
Protocol Note: Prepare stock solutions of the IS in Methanol. Do not store in water for extended periods (>1 month) to prevent any potential (though unlikely for this structure) H/D exchange at the amine headgroup if pH fluctuates drastically.
Handling, Stability & Safety
Stability[11]
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed vial.
-
Isotopic Stability: The C-D bonds on the terminal methyl are non-exchangeable under standard physiological or laboratory conditions. They are stable against pH shifts, unlike N-D or O-D bonds.
Safety Profile (Derived from Unlabeled CAS 556-53-6)
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
-
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood. The free base (if liberated) is volatile and has a strong ammoniacal/fishy odor.
-
Storage: 2–8°C (Refrigerate), under inert atmosphere (Argon/Nitrogen) recommended.
References
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development. In Modern Drug Synthesis. Wiley-VCH.
-
Foster, A. B. (1984). Deuterium Isotope Effects in Studies of Drug Metabolism. Trends in Pharmacological Sciences, 5, 524-527.
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.
-
PubChem. (2023).[1] Propylamine Hydrochloride (Unlabeled). National Library of Medicine.
-
Wichard, J. (2018). Synthesis of Deuterated Amines via Nitrile Reduction. Journal of Labeled Compounds and Radiopharmaceuticals.
